molecular formula C27H26FN3O2 B4707290 [4-(Diphenylmethyl)piperazin-1-yl][3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

[4-(Diphenylmethyl)piperazin-1-yl][3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

Cat. No.: B4707290
M. Wt: 443.5 g/mol
InChI Key: QWRBQFCSOXAQIB-UHFFFAOYSA-N
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Description

[4-(Diphenylmethyl)piperazin-1-yl][3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a fluorophenyl group attached to an oxazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Diphenylmethyl)piperazin-1-yl][3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a diphenylmethyl group through a nucleophilic substitution reaction. The resulting intermediate is then reacted with a fluorophenyl oxazoline derivative under specific conditions to form the final product. Common reagents used in these reactions include triethylamine and polyphosphoric acid .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[4-(Diphenylmethyl)piperazin-1-yl][3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring and the oxazoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

[4-(Diphenylmethyl)piperazin-1-yl][3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-(Diphenylmethyl)piperazin-1-yl][3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it has been studied as an inhibitor of monoacylglycerol lipase (MAGL), which plays a role in the degradation of endocannabinoids . The compound’s structure allows it to form specific interactions with the active sites of these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(Diphenylmethyl)piperazin-1-yl][3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both the diphenylmethyl and fluorophenyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O2/c28-23-13-11-20(12-14-23)24-19-25(33-29-24)27(32)31-17-15-30(16-18-31)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,25-26H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRBQFCSOXAQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4CC(=NO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(Diphenylmethyl)piperazin-1-yl][3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
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[4-(Diphenylmethyl)piperazin-1-yl][3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
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[4-(Diphenylmethyl)piperazin-1-yl][3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
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[4-(Diphenylmethyl)piperazin-1-yl][3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
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[4-(Diphenylmethyl)piperazin-1-yl][3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
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[4-(Diphenylmethyl)piperazin-1-yl][3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

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